molecular formula C23H22N4O3S B5234895 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide

5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide

Cat. No. B5234895
M. Wt: 434.5 g/mol
InChI Key: AYXRYRUQBHZYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases and is commonly used to inhibit protease activity in biological samples.

Mechanism of Action

5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide inhibits protease activity by irreversibly binding to the active site of serine proteases. It forms a covalent bond with the serine residue in the active site, which prevents the protease from cleaving its substrate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. This compound has also been shown to inhibit the activity of other enzymes, such as lipases and esterases. In addition, this compound has been shown to have anti-inflammatory effects, as it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide as a protease inhibitor is its potency. It is a highly effective inhibitor of serine proteases and can be used at low concentrations. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations. It is not effective against all types of proteases, and it can react with other nucleophiles in the sample, leading to false positives. In addition, this compound is toxic and can be harmful if ingested or inhaled.

Future Directions

There are several future directions for research on 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide. One area of research could focus on developing more specific protease inhibitors that target specific types of proteases. Another area of research could focus on developing more potent and less toxic protease inhibitors. Additionally, research could be done to investigate the anti-inflammatory effects of this compound and its potential use as a treatment for inflammatory diseases. Finally, research could be done to investigate the potential use of this compound as a diagnostic tool for diseases that involve abnormal protease activity.

Synthesis Methods

5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide can be synthesized by reacting 4-nitrophenyl chloroformate with 4-methoxyaniline to form 4-(4-methoxyphenylamino)-1-nitrobenzene. This compound is then reacted with phthalic anhydride to form 5-(4-(4-methoxyphenylamino)-1-phthalazinyl)-1-nitrobenzene. Reduction of this compound with sodium dithionite followed by sulfonation with chlorosulfonic acid yields this compound.

Scientific Research Applications

5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide is commonly used in scientific research as a protease inhibitor. It is used to inhibit protease activity in biological samples, such as cell lysates and tissue homogenates, to prevent degradation of proteins of interest. This compound is also used to inhibit protease activity during protein purification to prevent degradation of the target protein.

properties

IUPAC Name

5-[4-(4-methoxyanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-15-8-9-16(14-21(15)31(28,29)24-2)22-19-6-4-5-7-20(19)23(27-26-22)25-17-10-12-18(30-3)13-11-17/h4-14,24H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXRYRUQBHZYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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